![molecular formula C10H14FNO B3174938 4-Fluoro-2-isobutoxyaniline CAS No. 954577-51-6](/img/structure/B3174938.png)
4-Fluoro-2-isobutoxyaniline
Overview
Description
4-Fluoro-2-isobutoxyaniline (4-FIB) is an organic compound composed of a fluorine atom attached to the carbon-nitrogen bond of an aniline. This compound is widely studied due to its potential biological and pharmaceutical applications. It is a colorless solid with a pungent odor that is soluble in water and has a melting point of 77°C. 4-FIB is a common intermediate in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Fluoro-2-isobutoxyaniline, focusing on six unique fields:
Pharmaceutical Development
4-Fluoro-2-isobutoxyaniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of fluorine atoms into drug molecules, which can enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This compound is particularly useful in the development of anti-inflammatory, antiviral, and anticancer agents .
Agricultural Chemistry
In agricultural chemistry, 4-Fluoro-2-isobutoxyaniline is used in the synthesis of agrochemicals, including herbicides and pesticides. The fluorine atom in its structure can improve the efficacy and environmental stability of these chemicals, making them more effective in protecting crops from pests and diseases .
Material Science
This compound is also employed in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties. These materials find applications in various industries, including electronics, automotive, and aerospace.
Organic Synthesis
4-Fluoro-2-isobutoxyaniline serves as a versatile building block in organic synthesis. It can be used to introduce fluorine-containing functional groups into complex organic molecules, facilitating the synthesis of novel compounds with unique properties. This is particularly important in the development of new chemical entities for research and industrial applications .
Environmental Science
4-Fluoro-2-isobutoxyaniline is studied for its potential environmental impact and degradation pathways. Understanding how this compound interacts with the environment helps in assessing its safety and developing strategies for its safe disposal and remediation. This research is crucial for minimizing the ecological footprint of fluorinated compounds.
These applications highlight the versatility and importance of 4-Fluoro-2-isobutoxyaniline in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
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Mechanism of Action
Target of Action
4-Fluoro-2-isobutoxyaniline is a fluorinated heterocycle . Fluorinated heterocycles are main components of many marketed drugs, with 20% of anticancer and antibiotic drugs containing fluorine atoms . They have been found to be lead structures for drug design developments .
Mode of Action
It’s known that fluorinated heterocycles can inhibit the phosphorylation of receptor tyrosine kinases (rtks) in certain cell lines, notably fgfr4 and her3 . This inhibition can decrease tumor load in a mouse model .
Biochemical Pathways
Fluorinated heterocycles are known to affect various biochemical pathways, leading to their anticancer and antimicrobial activities .
Result of Action
Fluorinated heterocycles in general have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
properties
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAKLSMRUUDQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-isobutoxyaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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